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Flg-2 protein

Cat. No.: B1176840
CAS No.: 144590-76-1
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Description

Genomic Locus of the FLG2 Gene

Chromosomal Localization (1q21.3)

The human FLG2 gene is located on chromosome 1 within band 1q21.3. genecards.orgnih.govscbt.comjax.org This chromosomal region is known to harbor a cluster of genes involved in epidermal differentiation. imrpress.com

Position within the Epidermal Differentiation Complex (EDC)

The FLG2 gene resides within the Epidermal Differentiation Complex (EDC) on chromosome 1q21. imrpress.complos.orgwikipedia.orgnih.govmdpi.comnih.govjournalagent.com The EDC is a region spanning approximately 2 megabases and contains over 60 genes, many of which encode structural and regulatory proteins crucial for keratinocyte differentiation and the properties of the stratum corneum. imrpress.comresearchgate.net FLG2 is part of the S100 fused-type protein (SFTP) gene cluster within the EDC, which also includes genes for other important epidermal proteins like filaggrin (FLG), hornerin (HRNR), trichohyalin (TCHH), repetin (RPTN), and cornulin (CRNN). imrpress.complos.orgmdpi.comjournalagent.comresearchgate.netnih.gov

Gene Structure and Exon-Intron Organization

The FLG2 gene, similar to other SFTP genes, exhibits a characteristic exon-intron organization. researchgate.netnih.gov It consists of three exons and two introns. plos.orgnih.gov Exon 1 is a small, non-coding exon. researchgate.netnih.govnih.gov Exon 2 is also small and contains the translation start site, encoding an N-terminal region that includes an S100 domain. researchgate.netnih.govnih.gov The majority of the protein sequence is encoded by a large exon 3. researchgate.netnih.gov This structure, with a particularly large third exon, is a common feature among SFTP genes. researchgate.netnih.gov

FLG2 Protein Primary Structure

Predicted Amino Acid Sequence and Overall Length

The human FLG2 gene contains an open reading frame of 7176 nucleotides, which encodes a protein of 2391 amino acids. imrpress.complos.orgresearchgate.netnih.govuniprot.org The predicted molecular mass of the filaggrin-2 protein is approximately 248 kDa. imrpress.complos.orgresearchgate.net

Distinctive Amino Acid Composition

Filaggrin-2 shares common structural features and an analogous amino acid composition with other SFTP members, particularly filaggrin. plos.orgmdpi.com The protein is characterized by being rich in histidine and glutamine. imrpress.complos.orgnih.gov Analysis of the protein sequence reveals an N-terminal domain containing S100 and EF-hand calcium-binding domains. plos.orgnih.gov The large central domain of filaggrin-2 consists of multiple tandem repeats, specifically two types of repeats (A and B), which are typically 75-77 amino acids in length. imrpress.comresearchgate.netnih.gov The B-type repeats are notably rich in histidine (around 15%) and glutamine (around 8%). imrpress.com This composition is thought to contribute to the protein's potential role in forming natural moisturizing factors (NMF) upon degradation. imrpress.comresearchgate.netnih.gov

Here is a summary of the FLG2 protein characteristics:

CharacteristicValueSource
Amino Acid Length2391 imrpress.complos.orgresearchgate.netnih.govuniprot.org
Predicted Molecular Mass~248 kDa imrpress.complos.orgresearchgate.net
Predicted pI8.45 imrpress.comresearchgate.net
Distinctive Amino AcidsHistidine, Glutamine imrpress.complos.orgnih.gov
N-terminal DomainsS100, EF-hand plos.orgnih.gov
Central Repeat TypesA and B imrpress.comresearchgate.netnih.gov
Repeat Length75-77 amino acids (approx.) imrpress.comresearchgate.net

Properties

CAS No.

144590-76-1

Molecular Formula

C11H12N2O2

Synonyms

Flg-2 protein

Origin of Product

United States

Molecular Architecture and Genomic Organization of Flg2

Functional Protein Domains and Motifs

The filaggrin-2 protein exhibits a modular structure characterized by several functional domains and motifs. These domains contribute to its interactions with other proteins and its role in calcium-dependent processes within the epidermis. The domain architecture includes N-terminal calcium-binding domains and a large central region of tandem repeats. researchgate.netnih.govmdpi.com

N-terminal S100/ICaBP Calcium Binding Domain

At its amino terminus, filaggrin-2 contains an S100/ICaBP type calcium binding domain, typically located within residues 4–46. nih.gov This domain is characteristic of the S100 protein family and is involved in calcium binding. genecards.orgbiogps.org Amino acid sequence comparisons have shown that the N-terminal region containing the S100 and EF-hand domains is highly conserved among known human SFTPs, including profilaggrin, trichohyalin, repetin, cornulin, hornerin, and filaggrin-2. nih.gov

N-terminal EF-hand Domain

Adjacent to the S100 domain, within the N-terminal region, is an EF-hand domain, typically found within residues 53–81. nih.gov Like the S100 domain, the EF-hand motif is a calcium-binding structure. genecards.orgbiogps.org The presence of two EF-hand calcium-binding domains in the N-terminal region is a common feature of SFTPs, homologous to S100A proteins. researchgate.net

Role of Domains in Calcium-Dependent Processes

The N-terminal S100 and EF-hand domains are calcium-binding sites, indicating a role for FLG2 in calcium-dependent processes. genecards.orgbiogps.org The expression of FLG2 mRNA in cultured primary keratinocytes shows similar kinetics to that of filaggrin following Ca2+ stimulation, suggesting an important role in the molecular regulation of epidermal terminal differentiation, a process known to be influenced by calcium. plos.org

Furthermore, the N-terminal domain of filaggrin-2 has been shown to interact with the N-terminal fragment of skin aspartic acid protease (SASPase), an enzyme involved in filaggrin processing. nih.govresearchgate.net This interaction, which involves the S100 domain of FLG2, enhances the autoactivation of SASPase, suggesting that the N-terminal domain of filaggrin-2 regulates SASPase activation, potentially influencing the downstream processing of filaggrin and possibly filaggrin-2 itself. nih.govresearchgate.net This highlights a calcium-regulated interaction that impacts protein processing within the epidermis.

The protein is also upregulated by calcium and proteolyzed by calpain 1, a calcium-dependent protease, further linking its function to calcium signaling. genecards.orgproteinatlas.org Calpain 1 cleavage sites have been identified within the B-type repeats of filaggrin-2, suggesting a role for calcium-dependent proteolysis in the processing of this domain. nih.govimrpress.com

Transcriptional Regulation and Expression Profile of Flg2

Tissue and Cell-Specific Expression Patterns

FLG2 exhibits distinct expression patterns across different tissues and specific cell layers within the skin.

Expression in Skin Epidermis (Stratum Granulosum and Stratum Corneum)

FLG2 is strongly expressed in the upper stratum granulosum and lower stratum corneum layers of the human epidermis nih.govplos.orguniprot.org. Similar to filaggrin, FLG2 is initially expressed by upper granular cells, undergoes proteolytic processing, and is deposited in the stratum granulosum and stratum corneum layers of normal epidermis nih.govplos.orgresearchgate.net. Immunoreactive FLG2 is strongly detected in these layers nih.govresearchgate.netuniprot.org. In the stratum granulosum, FLG2 is localized within keratohyalin granules, while in the stratum corneum, it is dispersed diffusely throughout the cytoplasm plos.orguniprot.org.

Detection in Other Human Tissues (e.g., Thymus, Stomach, Placenta)

Beyond the skin, FLG2 transcripts have been detected in several other human tissues. These include the thymus, tonsils, stomach, testis, and placenta nih.govplos.orguniprot.org. While strongly expressed in the skin, FLG2 protein immunoreactivity has been detected weakly in the esophagus, tonsils, and testis nih.govuniprot.org. FLG2 transcripts were not detected in tissues such as the heart, brain, liver, lung, bone marrow, small intestine, spleen, prostate, colon, adrenal gland, kidney, pancreas, mammary gland, bladder, thyroid, salivary gland, and trachea nih.govplos.orguniprot.orggenecards.org.

Table 1: Detection of FLG2 Transcripts and Protein in Human Tissues

TissueFLG2 TranscriptsFLG2 Protein Immunoreactivity
SkinPresentStrong
ThymusPresentNot specified
TonsilsPresentWeak
StomachPresentNot specified
TestisPresentWeak
PlacentaPresentNot specified
EsophagusNot specifiedWeak
HeartNot detectedNot detected
BrainNot detectedNot detected
LiverNot detectedNot detected
LungNot detectedNot detected
Bone MarrowNot detectedNot detected
Small IntestineNot detectedNot detected
SpleenNot detectedNot detected
ProstateNot detectedNot detected
ColonNot detectedNot detected
Adrenal GlandNot detectedNot detected
KidneyNot detectedNot detected
PancreasNot detectedNot detected
Mammary GlandNot detectedNot detected
BladderNot detectedNot detected
ThyroidNot detectedNot detected
Salivary GlandNot detectedNot detected
TracheaNot detectedNot detected

Comparative Expression Levels Across Different Skin Sites

Quantitative real-time PCR analysis of FLG2 gene expression in healthy human skin samples from various body sites indicated that FLG2 was expressed in all samples tested nih.govplos.org. The mRNA levels of FLG2 did not show significant differences among the different skin localizations investigated nih.govplos.org. The absolute copy number of FLG2 mRNA was reported to be approximately 6–30 copies per 10 ng of total RNA nih.govplos.org.

Regulation of FLG2 Gene Expression

The expression of the FLG2 gene is influenced by specific stimuli and transcription factors, particularly in keratinocytes.

Upregulation in Response to Calcium Stimulation in Keratinocytes

In cultured primary keratinocytes, FLG2 mRNA expression is significantly upregulated in response to calcium stimulation nih.govplos.orguniprot.orggenecards.org. Calcium stimulation is a well-known trigger for keratinocyte differentiation in vitro nih.govplos.org. Following calcium stimulation, the relative expression level of FLG2 transcripts was elevated approximately 200-fold after four days and continued to increase during further keratinocyte differentiation nih.govplos.org. The kinetics of FLG2 mRNA expression in response to calcium stimulation were observed to be almost the same as that of filaggrin nih.govplos.orgresearchgate.net.

Involvement of Transcription Factors (e.g., GATA3) in Inflammatory Conditions

Transcription factors play a role in regulating FLG2 gene expression, particularly in inflammatory skin conditions. GATA binding protein 3 (GATA3), a transcription factor involved in keratinocyte differentiation and epidermal barrier establishment, has been shown to influence FLG2 expression nih.govmdpi.comresearchgate.net. Studies have revealed that downregulation of GATA3 in keratinocytes leads to a significant reduction of filaggrin and FLG2 mRNA expression under atopic dermatitis-like conditions nih.gov. Conversely, overexpression of GATA3 in keratinocytes significantly upregulated both filaggrin and FLG2 mRNA expression nih.gov. This suggests that GATA3 is involved in the regulation of FLG2 expression during inflammatory conditions in the skin nih.gov. Decreased expression of GATA3 has been detected in the stratum spinosum and stratum granulosum of patients with atopic dermatitis and psoriasis compared to healthy controls nih.govresearchgate.net.

Table 2: Effect of GATA3 on FLG2 mRNA Expression in Keratinocytes under Atopic Dermatitis-like Conditions

ConditionGATA3 LevelFLG2 mRNA Expression
Atopic Dermatitis-like conditions (in vitro)DownregulatedReduced
Overexpression of GATA3 (in vitro)UpregulatedIncreased

Transcriptional Control Similarities with Filaggrin

FLG2 shares significant similarities in transcriptional control and expression patterns with filaggrin (FLG), another crucial SFTP in epidermal differentiation. Both genes are located within the EDC on chromosome 1q21.3.

A key similarity lies in their response to calcium stimulation in cultured keratinocytes. Both FLG2 and FLG mRNA expression display almost the same kinetics following Ca2+ treatment, suggesting a coordinated regulatory mechanism during epidermal terminal differentiation.

Furthermore, the transcriptional activation by the AHR/ARNT system is common to both FLG and FLG2 genes. This highlights a shared pathway involved in upregulating their expression, contributing to epidermal barrier formation.

Both FLG and FLG2 expression are negatively impacted by Th2 cytokines like IL-4 and IL-13, which are prominent in inflammatory skin conditions such as atopic dermatitis. This co-regulation by inflammatory signals underscores their interconnected roles in barrier dysfunction in these diseases. Tape stripping, a method of acute barrier disruption, also downregulates the expression of both FLG and FLG2. The transcription factor GATA3 is involved in regulating the expression of both filaggrin and filaggrin-2 during inflammatory responses in the skin.

Despite these similarities, there are notable differences in their expression profiles. While both are found in the skin, their presence in other tissues varies. FLG transcripts are detected in tissues like the kidney, pancreas, mammary gland, bladder, thyroid, salivary gland, and trachea, where FLG2 transcripts are not found.

In the epidermis, while both proteins localize to the granular and cornified layers, their precise distribution and the timing of their induction during keratinocyte differentiation show some distinctions. FLG2 protein expression is induced slightly later than filaggrin in cultured keratinocytes and is observed in slightly higher layers of the epidermis in comparison to filaggrin signals. Although their localization overlaps, complete colocalization has not been observed, suggesting potentially distinct interactions or roles within the cornified layers.

The shared and distinct aspects of FLG2 and FLG expression and transcriptional control are summarized in the table below:

FeatureFLG2FLGSimilarity/Difference
Gene Location EDC (1q21.3)EDC (1q21.3)Similarity
Expressed in Skin YesYesSimilarity
Expressed in Thymus YesYesSimilarity
Expressed in Stomach YesYesSimilarity
Expressed in Placenta YesYesSimilarity
Expressed in Kidney NoYesDifference
Expressed in Pancreas NoYesDifference
Expressed in Mammary Gland NoYesDifference
Expressed in Bladder NoYesDifference
Expressed in Thyroid NoYesDifference
Expressed in Salivary Gland NoYesDifference
Expressed in Trachea NoYesDifference
Upregulation by Ca2+ Yes, in cultured keratinocytesYes, in cultured keratinocytesSimilarity
Upregulation by AHR/ARNT YesYesSimilarity
Downregulation by IL-4/IL-13 YesYesSimilarity
Downregulation by Tape Stripping YesYesSimilarity
Regulation by GATA3 Yes, during inflammationYes, during inflammationSimilarity
Epidermal Localization Upper granular layer, stratum corneumGranular layer, stratum corneumOverlapping, but some differences in precise location
Timing of Induction in Keratinocytes Slightly later than FLGEarlier than FLG2Difference
Colocalization in Epidermis Not complete colocalization with FLGNot complete colocalization with FLG2Difference
Expression in Atopic Dermatitis DecreasedDecreased (especially with LOF mutations or inflammation)Similarity
Expression in Psoriasis DecreasedDecreasedSimilarity
Expression in Hyperkeratosis Increased (e.g., lichen planus, epidermolytic ichthyosis)Increased (e.g., lichen planus, epidermolytic ichthyosis)Similarity
Downregulation by UVB YesYes (slightly, not always significantly)Similarity

These similarities in transcriptional regulation and expression patterns underscore the close relationship between FLG2 and FLG and suggest potentially overlapping or synergistic roles in the formation and maintenance of the epidermal barrier. However, the observed differences in tissue distribution and precise epidermal localization hint at potentially distinct, albeit related, functions in epithelial cornification.

Post Translational Processing and Maturation of Flg2 Protein

Proteolytic Cleavage of FLG2 Precursor

The large precursor form of FLG2 is proteolytically processed into smaller fragments. nih.govnih.govplos.org This cleavage is a critical step in the maturation of FLG2 and is essential for its subsequent roles.

Role of Calpain 1 (CAPN1) in Processing in Epidermal Layers

Calpain 1 (CAPN1), a calcium-dependent protease, plays an essential role in the proteolytic processing of FLG2. nih.govnih.govmybiosource.com CAPN1 is directly involved in the catabolism of FLG and is also found to process FLG2. nih.govnih.gov In vitro cleavage assays have demonstrated that calpain 1 can directly process a fragment of FLG2, specifically a recombinant form corresponding to subunits B7 to B10, into multiple peptides. nih.govnih.gov This degradation is inhibited by the addition of a calpain 1-specific inhibitor, confirming the enzyme's direct involvement. nih.govnih.gov Immunohistochemical analysis of normal human skin has shown that FLG2 and calpain 1 colocalize in the upper epidermis, the site where this processing is believed to occur. nih.govnih.gov FLG2 is expressed in the granular layer of the epidermis and is processed into smaller fragments by calpain 1. nih.govresearchgate.net

Generation of Smaller Peptide Fragments

The proteolytic cleavage of the FLG2 precursor by enzymes like calpain 1 results in the generation of smaller peptide fragments. nih.govnih.govmybiosource.com Mass spectrometry analysis has confirmed the production of several peptides following incubation of recombinant FLG2 with calpain 1. nih.govnih.gov These fragments include both immunoreactive and non-immunoreactive smaller peptides. nih.govnih.gov The calpain cleavage sites have been identified and are regularly present in the B-type repeats of FLG2. nih.govnih.gov C-terminal peptide fragments derived from FLG2 have been shown to exhibit antimicrobial activity against bacteria such as Pseudomonas aeruginosa and E. coli. nih.govplos.org

Deimination (Citrullination) of FLG2

Deimination, also known as citrullination, is another crucial post-translational modification that affects FLG2. nih.govmybiosource.comnih.govnih.gov This irreversible reaction involves the conversion of arginine residues into citrulline residues within a protein. nih.govroyalsocietypublishing.org

Catalysis by Peptidylarginine Deiminases (PADIs: PADI1, PADI2, PADI3)

Deimination of FLG2 is catalyzed by a family of calcium-dependent enzymes called peptidylarginine deiminases (PADIs). nih.govmybiosource.comnih.govnih.govnih.gov The three PADI isotypes expressed in the epidermis, namely PADI1, PADI2, and PADI3, are capable of deiminating the Arg-rich B-type repeats of FLG2 in vitro. nih.govresearchgate.net Incubation of recombinant FLG2 with human PAD1, PAD2, or PAD3 induces a shift in its migration pattern in SDS gels, characteristic of deimination. nih.govresearchgate.net This deimination is inhibited by the chelation of calcium, which is essential for PADI activity. nih.govresearchgate.net Immunodetection with an antibody specific for citrulline further confirms the deimination of FLG2 by these PADIs. nih.govresearchgate.net

Impact of Deimination on FLG2 Proteolysis and Degradation

Deimination significantly impacts the proteolytic processing and degradation of FLG2. mybiosource.comnih.gov Deiminated FLG2 has been shown to be more susceptible to cleavage by calpain 1 than its unmodified counterpart. nih.govnih.govmybiosource.com Studies comparing the degradation of unmodified and deiminated recombinant FLG2 by calpain 1 have demonstrated that the deiminated protein is degraded more quickly. nih.govresearchgate.net Densitometric analysis has confirmed that deiminated FLG2 is degraded more rapidly. nih.govresearchgate.net Furthermore, calpain 1-mediated cleavage of deiminated FLG2 produces shorter peptides compared to the proteolysis of unmodified FLG2. nih.gov This increased susceptibility to degradation after deimination has also been observed for other proteins like myelin basic protein. nih.gov Deimination of filaggrin, a related protein, is a major step in its catabolism and facilitates its dissociation from the corneocyte matrix. nih.gov Similarly, deimination of FLG2 may promote its detachment from the matrix and enhance its degradation. nih.gov

Molecular and Cellular Functions of Flg2

Role in Keratinocyte Differentiation and Cornification

FLG2 is actively involved in the terminal differentiation of keratinocytes, the process by which these cells mature and form the protective outer layers of the epidermis. Its expression profile and processing are closely linked to this crucial developmental pathway.

Contribution to Epidermal Terminal Differentiation

FLG2 plays a significant role in the molecular regulation of epidermal terminal differentiation. Studies in cultured primary keratinocytes have shown that FLG2 mRNA expression kinetics are similar to those of filaggrin following calcium stimulation, indicating its involvement in this process. genecards.orggenecards.orguc.pt FLG2 is initially expressed by upper granular cells and undergoes proteolytic processing, with the processed protein deposited in the stratum granulosum and stratum corneum layers of the epidermis. genecards.orggenecards.orguc.pt Decreased FLG2 expression has been associated with disturbances in the process of keratinocyte differentiation. nih.govcardiff.ac.uk Recombinant FLG2 has been shown to enhance keratinocyte differentiation in vitro, increasing the protein levels of differentiation markers such as involucrin (B1238512), loricrin, and caspase 14. nih.gov The expression of FLG2 is strongly dependent on the terminal differentiation of keratinocytes. genecards.org

Importance for Proper Cornification Process

Proper cornification, the process leading to the formation of the tough, protective stratum corneum, relies on the correct function of proteins like FLG2. FLG2 is required for proper cornification in the skin, and defects in the FLG2 gene are associated with skin diseases characterized by impaired cornification, such as Peeling Skin Syndrome. FLG2 contributes to the formation of the cornified envelope, a robust structure that replaces the plasma membrane in terminally differentiated keratinocytes. Similar to filaggrin, FLG2 is found in the human epidermis and is needed for proper cornification. uniprot.org The protein is proteolytically processed during terminal differentiation and deposited in the stratum granulosum and stratum corneum. genecards.orggenecards.orguc.pt

Contribution to Epidermal Barrier Function

The epidermal barrier is essential for protecting the body from environmental factors and preventing excessive water loss. FLG2 is a critical protein within the stratum corneum that significantly contributes to the maintenance of this barrier's homeostasis and function. gsea-msigdb.orgnih.govcardiff.ac.uk

Maintenance of Stratum Corneum Integrity and Mechanical Strength

FLG2 is important for maintaining the proper integrity and mechanical strength of the stratum corneum of the epidermis. mdpi-res.com It provides structural support essential for skin integrity. Along with other proteins, FLG2 is a component of the cornified envelope, a resistant pericellular structure that provides mechanical strength.

Support for Cell-Cell Adhesion in Cornified Layers

Normal cell-cell adhesion within the cornified cell layers is essential for a cohesive and functional stratum corneum. FLG2 is essential for this process. mdpi-res.com It has been found to be expressed throughout the cornified cell layers and co-localizes with corneodesmosin, a protein that plays a crucial role in maintaining cell-cell adhesion in this region of the epidermis. Down-regulation of FLG2 has been shown to interfere with keratinocyte cell-cell adhesion.

Protection against Environmental Insults and Moisture Loss

A key function of the epidermal barrier is to protect against environmental insults and prevent excessive moisture loss. FLG2 contributes to this protective role. FLG2 and filaggrin may have overlapping and synergistic roles in forming the epidermal barrier, protecting the skin from environmental insults and the escape of moisture. genecards.orggenecards.orguc.pt The C-terminal fragments of FLG2 have demonstrated antimicrobial activity against certain Gram-negative bacteria, including P. aeruginosa and E. coli, suggesting a role in defense against pathogens. gsea-msigdb.org FLG2 is also suggested to have hydration properties, contributing to the natural moisturizing factor (NMF) which plays a critical role in skin hydration. gsea-msigdb.orgcardiff.ac.uk Loss-of-function mutations in FLG2 have been associated with conditions like persistent atopic dermatitis, which is characterized by a compromised skin barrier and increased susceptibility to environmental irritants. Decreased FLG2 expression has been linked to a compromised barrier function and increased surface pH, indicating impaired protection. gsea-msigdb.orgnih.gov

Antimicrobial Activities of FLG2 Fragments Beyond its role in skin barrier structure and hydration, evidence suggests that fragments derived from FLG2 possess antimicrobial propertiesmdpi.comgenecards.orgnih.govthermofisher.com.

Evidence of Antimicrobial Functions Against Specific Bacteria Studies have shown that recombinant C-terminal protein fragments of FLG2 exhibit potent antimicrobial activity, particularly against Gram-negative bacterianih.govnih.gov. Research has specifically demonstrated the effectiveness of these fragments against Pseudomonas aeruginosa and other Pseudomonadsnih.govnih.gov. The C-terminal fragment of FLG2 (referred to as FLG2-4 in one study) was identified as a potent killing factor for P. aeruginosa, with a minimal effective concentration (MEC) of 0.4 μM in radial diffusion assaysnih.gov. While also showing bactericidal activity against Escherichia coli, no killing activity was observed against the yeast Candida albicans or the Gram-positive bacterium Staphylococcus aureus in these assaysnih.gov. This suggests a degree of specificity in the antimicrobial action of FLG2 fragments towards certain bacterial speciesnih.gov. The antimicrobial mechanism of FLG2 C-terminal fragments appears to involve interference with bacterial replication, rather than inducing pore formation like many other antimicrobial peptidesnih.gov. The association of the FLG2 fragment with the inner membrane and its DNA-binding capabilities point towards this mode of actionnih.gov.

Table: Antimicrobial Activity of FLG2 C-terminal Fragment (FLG2-4)

Bacterial SpeciesMinimal Effective Concentration (MEC)
Pseudomonas aeruginosa0.4 μM
Escherichia coli2.4 μM
Candida albicansNo killing activity
Staphylococcus aureusNo killing activity

*Data derived from radial diffusion assay results using recombinant FLG2 C-terminal fragment (FLG2-4). nih.gov

Interactions and Signaling Pathways Involving Flg2

Protein-Protein Interactions

FLG2 has been shown to interact with several proteins within the epidermis, facilitating its functions in processing, structural organization, and barrier formation.

A notable interaction involves the N-terminal domain of FLG2 and Skin Aspartic Acid Protease (SASPase), also known as ASPRV1. researchgate.netnih.govnih.govresearchgate.netplos.org SASPase is a key enzyme implicated in the processing of filaggrin during terminal epidermal differentiation. researchgate.netnih.govresearchgate.netplos.org Studies utilizing yeast two-hybrid analysis and Surface Plasmon Resonance have demonstrated that the N-terminal domain of FLG2 binds to the N-terminal fragment of SASPase. researchgate.netnih.govnih.govplos.orgplos.org This interaction has been confirmed to occur, at least partially, within the stratum granulosum of human skin, where both proteins co-localize. researchgate.netnih.govplos.org

Further research indicates that the N-terminal domain of FLG2 enhances the autoactivation of the 28 kDa pro-SASPase to its active 14 kDa form in vitro. researchgate.netnih.govresearchgate.netplos.org This suggests that the interaction between FLG2 and SASPase is not merely structural but also functional, with FLG2 potentially regulating SASPase activation. researchgate.netnih.gov This regulatory role of FLG2 in SASPase activation may be a crucial step upstream of filaggrin processing into natural moisturizing factors (NMFs) in the epidermis. researchgate.netnih.govnih.govplos.org

Interacting ProteinRegion of Interaction (FLG2)Region of Interaction (SASPase)Effect of InteractionEvidence Method(s)Citation
SASPase (ASPRV1)N-terminal domain (aa 2–213, particularly aa 2–95) nih.govplos.orgN-terminal fragment (aa 12–84, particularly aa 97–169) nih.govplos.orgEnhances SASPase autoactivation researchgate.netnih.govresearchgate.netplos.orgYeast Two-Hybrid, Surface Plasmon Resonance, In vitro enzymatic assays, Immunohistochemistry researchgate.netnih.govnih.govplos.orgplos.org researchgate.netnih.govnih.govresearchgate.netplos.orgplos.org

FLG2 shares structural similarities with filaggrin (FLG), another prominent SFTP member essential for epidermal barrier function. nih.govplos.org Both proteins are expressed in the granular cell layer and deposited in the stratum granulosum and stratum corneum. nih.govplos.orguniprot.org Immunohistochemical studies have shown that FLG2 and filaggrin partially co-localize within the stratum granulosum. nih.govresearchgate.netnih.govplos.orgresearchgate.net

Despite their similar localization and potential overlapping roles in skin biology and epidermal barrier formation, complete co-localization is not observed, suggesting they may not have direct intermolecular cross-linking with each other. nih.gov However, their close relationship indicates they may play similar or synergistic roles in maintaining the epidermal barrier, protecting against environmental insults, and contributing to the precursors of NMFs. nih.govplos.orgnih.govresearchgate.net Like filaggrin, FLG2 is processed within the stratum granulosum. nih.gov

Similar to filaggrin, which is known to aggregate keratin (B1170402) intermediate filaments, FLG2 is considered a basic protein that interacts with keratin intermediate filaments. genecards.orgnih.govuniprot.orgresearchgate.net This interaction is thought to promote the compaction of these filaments during the formation of the intracellular corneocyte matrix. researchgate.net This structural role is crucial for the mechanical strength and integrity of the stratum corneum.

Database analyses, such as those available through STRING, predict interactions between FLG2 and several other proteins involved in epidermal differentiation and cornified envelope formation. These include Loricrin (LOR), Involucrin (B1238512) (IVL), Keratin 1 (KRT1), and Keratin 10 (KRT10). string-db.org

Loricrin and Involucrin are key components of the cornified envelope. nih.govmdpi.comencyclopedia.pub Studies have shown that FLG2 deficiency can lead to reduced expression of loricrin at both mRNA and protein levels. researchgate.netnih.gov Conversely, treatment with recombinant FLG2 has been shown to increase the expression of involucrin and loricrin, suggesting a role for FLG2 in regulating the expression or stability of these proteins and promoting keratinocyte differentiation. mdpi.com

Keratins, particularly KRT1 and KRT10, are characteristic intermediate filament proteins expressed during keratinocyte differentiation. nih.govmdpi.com While direct binding data between FLG2 and specific keratins like KRT1 and KRT10 are less detailed than for filaggrin, the association of FLG2 with keratin intermediate filaments implies an interaction with these structural proteins. researchgate.net Involucrin is also known to be crosslinked with keratin filaments during cornified envelope formation. nih.gov

Interacting ProteinType of Interaction/AssociationContextEvidence Method(s)Citation
Filaggrin (FLG)Partial Co-localizationStratum granulosum and stratum corneumImmunohistochemistry nih.govresearchgate.netnih.govplos.orgresearchgate.net
Keratin Intermediate FilamentsAssociation, promotes compactionFormation of corneocyte matrixFunctional studies (implication based on similarity to FLG) researchgate.net
Loricrin (LOR)Predicted Interaction, Expression modulationCornified envelope formation, Keratinocyte differentiationSTRING database, Gene expression analysis, Western blot researchgate.netstring-db.orgmdpi.comnih.gov
Involucrin (IVL)Predicted Interaction, Expression modulationCornified envelope formation, Keratinocyte differentiationSTRING database, Gene expression analysis, Western blot string-db.orgmdpi.comencyclopedia.pubnih.gov
Keratin 1 (KRT1)Predicted InteractionKeratinocyte differentiation, Intermediate filamentsSTRING database string-db.org
Keratin 10 (KRT10)Predicted InteractionKeratinocyte differentiation, Intermediate filamentsSTRING database string-db.org

Association with Keratin Intermediate Filaments

Intracellular Signaling Modulations

Beyond direct protein interactions, FLG2 is implicated in modulating intracellular signaling pathways that govern epidermal homeostasis and differentiation.

FLG2 is recognized as a protein crucial for maintaining epithelial homeostasis and ensuring proper cornification in the skin. plos.orggenecards.orgamegroups.orgnih.gov Its expression is influenced by factors such as calcium, which is known to regulate keratinocyte differentiation. nih.govplos.orggenecards.org FLG2 itself is proteolytically processed by enzymes like calpain 1, a calcium-dependent cysteine protease, highlighting its integration into the proteolytic cascade of terminal differentiation. genecards.orgamegroups.orgnih.govnih.gov

Perturbations in FLG2 expression are associated with disturbances in keratinocyte differentiation and compromised epidermal barrier function, as observed in skin conditions like atopic eczema and peeling skin syndrome. nih.govplos.orgresearchgate.netresearchgate.netnih.gov Downregulation of FLG2 has been shown to affect the keratinocyte differentiation program, leading to reduced expression of differentiation markers like loricrin and impacting the processing of other late differentiation proteins. researchgate.netnih.gov

Furthermore, FLG2 deficiency can result in a compromised barrier function characterized by changes in the composition of NMF components (such as reduced urocanic acid), elevated surface pH, and structural abnormalities in the stratum corneum. researchgate.net These findings underscore FLG2's involvement in pathways that regulate not only the structural aspects of the epidermis but also its physiological properties essential for barrier integrity.

The aryl hydrocarbon receptor (AHR) pathway is another signaling route linked to the regulation of epidermal differentiation complex genes, including FLG and FLG2. mdpi.com AHR plays a role in skin homeostasis and its activation can influence the expression of barrier-related proteins, suggesting a potential indirect modulation of FLG2 expression or function through this pathway. mdpi.com

Pathway/Process AffectedEffect of FLG2 InvolvementAssociated FindingsCitation
Epithelial HomeostasisEssential for proper cornification and skin barrier protectionDecreased expression in skin diseases, association with barrier dysfunction plos.orggenecards.orgamegroups.orgnih.gov
Keratinocyte DifferentiationInfluences the differentiation programDownregulation affects differentiation markers (e.g., loricrin), recombinant FLG2 promotes differentiation researchgate.netmdpi.comnih.gov
Proteolytic ProcessingUndergoes processing by enzymes like calpain 1; N-terminal domain regulates SASPase activationProcessed in stratum granulosum and stratum corneum, interaction with SASPase impacts filaggrin processing nih.govgenecards.orgamegroups.orgnih.govnih.govnih.gov
Epidermal Barrier FunctionContributes to barrier integrity and functionDeficiency leads to altered NMF, elevated pH, structural abnormalities; recombinant FLG2 improves barrier function researchgate.netmdpi.com
AHR Signaling PathwayGenes located in EDC, including FLG2, are regulated by AHRAHR influences expression of barrier proteins and skin homeostasis mdpi.com

Link to Calcium Signaling Pathways

Filaggrin-2 (FLG2), a protein belonging to the S100-fused type protein family, demonstrates a significant link to calcium signaling pathways. This connection is evident through several key observations regarding its regulation, structure, and interaction with calcium-dependent enzymes.

Research indicates that the expression of the FLG2 gene is upregulated by calcium. thermofisher.comnih.govgenecards.orgnih.govthermofisher.complos.orgproteinatlas.org Studies in cultured primary keratinocytes have shown that FLG2 mRNA expression exhibits kinetics similar to that of filaggrin following stimulation with Ca2+, suggesting a crucial role for calcium in the molecular regulation of epidermal terminal differentiation, a process where FLG2 is involved. nih.govplos.org

Structurally, FLG2 contains an S100/ICaBP type calcium binding domain within its N-terminal region. nih.govmybiosource.complos.org This domain suggests a direct capacity for FLG2 to interact with calcium ions.

Furthermore, FLG2 is a substrate for proteolytic processing by calpain 1, a protease whose activity is dependent on calcium. thermofisher.comnih.govgenecards.orgthermofisher.complos.orgnih.gov Calpain 1 has been identified as essential for the proper proteolytic processing of FLG2. nih.govnih.gov This processing is a critical step in the function of FLG2 within the epidermis. Studies have shown that incubation of recombinant FLG2 with calpain 1 in the presence of calcium induces rapid degradation of the protein, producing several peptides. nih.gov This degradation is inhibited by the addition of a calpain 1-specific inhibitor. nih.gov The colocalization of FLG2 and calpain 1 in the upper epidermis further supports their functional interaction in vivo. nih.gov Additionally, the deimination of FLG2 by human peptidylarginine deiminases has been shown to enhance its susceptibility to degradation by calpain 1, highlighting another regulatory layer involving enzymatic modification and calcium-dependent proteolysis. nih.govnih.gov

The involvement of FLG2 in epithelial homeostasis and cornification, processes known to be influenced by calcium signaling, further underscores the link between FLG2 and calcium pathways. thermofisher.comnih.govgenecards.orgthermofisher.com FLG2 is also part of a protein interaction network that includes processes related to vitamin D and calcium signaling in epidermal stem cells and their regeneration. string-db.org

These findings collectively demonstrate that calcium signaling plays a multifaceted role in regulating FLG2, from controlling its expression levels to facilitating its proteolytic maturation via calcium-dependent proteases like calpain 1.

Summary of Key Findings:

AspectObservationSource(s)
Expression RegulationUpregulated by calcium. thermofisher.comnih.govgenecards.orgnih.govthermofisher.complos.orgproteinatlas.org
Structural FeatureContains an S100/ICaBP type calcium binding domain. nih.govmybiosource.complos.org
Proteolytic ProcessingSubstrate of calcium-dependent protease calpain 1. thermofisher.comnih.govgenecards.orgthermofisher.complos.orgnih.gov
Processing EnhancementDeimination by peptidylarginine deiminases increases susceptibility to calpain 1. nih.govnih.gov
Cellular LocalizationColocalizes with calpain 1 in the upper epidermis. nih.gov

Detailed Research Findings:

Incubation of recombinant FLG2 with calpain 1 in the presence of calcium leads to rapid degradation and peptide production. nih.gov

Calpain 1 is essential for the proteolytic processing of FLG2. nih.govnih.gov

FLG2 mRNA expression kinetics in cultured keratinocytes stimulated with Ca2+ are similar to those of filaggrin. nih.govplos.org

Genetic Variation and Pathological Associations of Flg2

Genetic Variants and Polymorphisms in FLG2 Gene

The FLG2 gene exhibits a range of genetic variations, from common single nucleotide polymorphisms (SNPs) to rarer, more impactful loss-of-function mutations.

Sequencing studies have identified numerous variants within the FLG2 gene. In one large study, 163 unique variants were identified, with 23 of these being classified as common, having a minor allele frequency (MAF) of 5% or greater. nih.gov However, studies have generally found that these common variants are not significantly associated with the persistence or remission of atopic dermatitis. nih.govnih.gov

Conversely, uncommon or rare variants have been more strongly linked to clinical outcomes. For instance, specific SNPs like rs12568784 and rs16833974 have been identified and associated with persistent atopic dermatitis in certain populations. sciencedaily.comupenn.edu Another study focusing on European children found that the T allele of rs12568784 was significantly associated with susceptibility to atopic eczema. mdpi.com Interestingly, research has also uncovered that specific groups of uncommon variants are associated with an increased likelihood of atopic dermatitis remission. nih.govnih.gov In individuals of European descent, a group of 34 uncommon alleles was associated with increased AD remission, while in African Americans, a different group of 13 uncommon alleles showed a similar association. nih.govnih.gov

Loss-of-function (LoF) mutations are genetic alterations that result in a protein with reduced or completely eliminated function. Nonsense mutations are a specific type of LoF mutation where a premature stop codon is introduced, leading to a truncated and usually non-functional protein.

Several LoF and nonsense mutations have been identified in the FLG2 gene. These include the nonsense mutation Ser2377X (also identified by the SNP rs12568784) and other LoF mutations such as Ser2377Ter and Arg2207Ter. nih.govnih.govmdpi.com While these mutations are expected to significantly decrease the production of functional FLG2 protein, their association with atopic dermatitis has been complex. Some studies have not found a direct link between these specific LoF mutations and AD remission or persistence. nih.govnih.gov However, other reports have associated heterozygous nonsense mutations with a more persistent form of atopic dermatitis in African-American populations. upenn.eduresearchgate.net Furthermore, homozygous LoF mutations in FLG2 have been identified as the cause of a rare genetic skin disorder known as peeling skin syndrome. researchgate.netresearchgate.netuniprot.orgjensenlab.org

Variant/Mutation TypeIdentifierReported Association/FindingReferences
Common VariantVarious (MAF >5%)Generally found to be unassociated with atopic dermatitis remission or persistence. nih.gov
Uncommon Variant / SNPrs12568784Associated with persistent atopic dermatitis in African American children and susceptibility to atopic eczema in European children. This SNP corresponds to the nonsense mutation Ser2377X. sciencedaily.comupenn.edumdpi.comscite.ai
Uncommon Variant / SNPrs16833974Associated with persistent atopic dermatitis in African American children. sciencedaily.comupenn.edu
Uncommon Variant Groups34 variants (in Whites), 13 variants (in African Americans)Groups of uncommon variants were found to be associated with increased remission of atopic dermatitis. nih.gov
Loss-of-Function (Nonsense)Ser2377Ter (rs12568784)Identified as a LoF mutation; its association with AD persistence is debated, with some studies finding a link and others not. nih.govnih.govmdpi.com
Loss-of-FunctionArg2207TerIdentified as a LoF mutation, but was not found to be associated with atopic dermatitis remission in one major study. nih.govnih.gov
Loss-of-Function (Homozygous)Various nonsense mutationsCause of generalized peeling skin syndrome. researchgate.netresearchgate.netuniprot.org

Identification of Common and Uncommon Variants

FLG2 and Skin Disorders

Defects in FLG2, whether from genetic mutations or altered expression, are linked to several skin conditions, primarily those characterized by epidermal barrier dysfunction. abcam.com

The link between FLG2 and Atopic Dermatitis (AD) is a significant area of research. Decreased expression of the FLG2 protein has been observed in the lesional skin of patients with AD. nih.govresearchgate.net This reduction in protein levels is thought to compromise the skin's barrier function, a key element in AD pathophysiology. nih.govabcam.com

Genetic studies have revealed specific associations, particularly concerning disease persistence. Two FLG2 variants, rs12568784 and rs16833974, were found to make persistent AD more than 50 percent more likely in African American children. sciencedaily.comupenn.edu This was a pivotal finding, as the more commonly studied filaggrin (FLG) mutations are rare in individuals of African ancestry, suggesting FLG2 is a more relevant genetic risk factor for this population. grantome.comeurekalert.org

However, the relationship is not entirely straightforward. Some studies have found no significant association between FLG2 variants and the presence of AD. nih.gov Moreover, certain uncommon variants in FLG2 have been linked not to the persistence of AD, but to its remission, suggesting a complex role for the gene in the disease's natural history. nih.govnih.gov This indicates that while some variants may predispose individuals to a more chronic disease course, others might facilitate its resolution. nih.gov

Ichthyosis vulgaris is the most common inherited disorder of keratinization, primarily caused by loss-of-function mutations in the filaggrin (FLG) gene. nih.govresearchgate.netallergolyon.fr Given that FLG2 is structurally and functionally similar to FLG and is part of the same epidermal differentiation complex, it has been considered a candidate gene for this condition. nih.govabcam.com Some sources suggest an association between FLG2 and ichthyosis vulgaris. abcam.com However, the overwhelming body of scientific evidence points to FLG as the primary genetic driver of the disease. nih.govresearchgate.net While FLG2 plays a critical role in skin hydration and barrier integrity, its specific contribution to the classic phenotype of ichthyosis vulgaris is less established compared to the definitive role of FLG. abcam.com

In contrast to atopic dermatitis, null alleles in the related FLG gene are not associated with psoriasis. plos.org However, research indicates a link between FLG2 and psoriasis vulgaris. Studies have observed a decreased expression and immunoreactivity of the FLG2 protein specifically in the lesional skin of psoriasis patients when compared to their non-lesional skin and to the skin of healthy individuals. plos.orgnih.gov This suggests that the altered keratinocyte differentiation characteristic of psoriatic plaques may lead to a downregulation of FLG2 expression. plos.org Further research has investigated the inflammatory mechanisms behind this, finding that increased levels of the NLRP3 inflammasome and related cytokines in psoriatic skin contribute to the decreased levels of the FLG-2 protein. tandfonline.com

Skin DisorderSummary of Association with FLG2References
Atopic Dermatitis (AD)Variants (e.g., rs12568784, rs16833974) are associated with AD persistence, especially in African Americans. Other uncommon variants are linked to AD remission. FLG2 protein expression is often decreased in lesional skin. nih.govabcam.comsciencedaily.comupenn.eduresearchgate.netresearchgate.netscite.aiallergolyon.fr
Ichthyosis VulgarisAn association is suggested due to functional and structural similarity to filaggrin (FLG), but the primary genetic cause is strongly established as mutations in the FLG gene. nih.govabcam.comscite.aigrantome.com
Psoriasis VulgarisDecreased expression of FLG2 protein is observed in psoriatic lesions. Inflammatory pathways in psoriasis may actively reduce FLG2 levels. plos.orgabcam.comnih.govtandfonline.com

Links to Psoriasis Vulgaris

Altered FLG2 Expression in Diseased States

Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by a compromised skin barrier. medicaljournals.semdpi.com Research has consistently shown that the expression of filaggrin-2 is significantly reduced in the skin of individuals with AD compared to healthy individuals. medicaljournals.sejournalagent.commdpi.com This downregulation is not confined to the visibly affected (lesional) areas but is also observed in the clinically normal-appearing (non-lesional) skin. medicaljournals.sejournalagent.comimrpress.commdpi.com

Studies measuring both messenger RNA (mRNA) and protein levels have confirmed these findings. Levels of FLG2 mRNA and the filaggrin-2 protein itself are substantially lower in both lesional and non-lesional AD skin. medicaljournals.semdpi.com The reduction is often more pronounced in lesional skin compared to non-lesional skin. medicaljournals.se This widespread decrease in FLG2 suggests that the skin barrier is impaired throughout the body in AD patients, not just in areas with active eczema. medicaljournals.seresearchgate.net This may contribute to the characteristic skin dryness seen in the condition, even in the absence of visible inflammation. medicaljournals.se

The reduced expression of FLG2 is considered a key factor in the epidermal barrier dysfunction central to AD pathogenesis. mdpi.comnih.govpreprints.org This barrier impairment can increase transepidermal water loss and facilitate the penetration of allergens and microbes, perpetuating the inflammatory cycle of the disease. mdpi.com Furthermore, some studies have noted an inverse correlation between the level of FLG2 expression and the severity of AD. medicaljournals.se The inflammatory environment in AD, particularly the presence of Th2 cytokines like IL-4 and IL-13, is known to downregulate the expression of several skin barrier proteins, including filaggrin-2. imrpress.commdpi.comfrontiersin.org

While FLG2 expression is generally decreased in atopic dermatitis, its levels can vary depending on the nature and stage of the dermatitis. The expression of filaggrin-2 appears to be inversely correlated with the intensity of cutaneous inflammation. nih.gov

In studies examining different types of dermatitis, it has been observed that FLG2 expression is lowest in cases of acute spongiotic dermatitis, which is characterized by a significant inflammatory infiltrate. nih.gov In contrast, higher levels of FLG2 are found in subacute and chronic forms of dermatitis where the inflammatory response may be less intense. nih.gov This suggests that the local inflammatory milieu, particularly the presence of Th2 cytokines produced during acute inflammatory responses, directly impacts and diminishes the production of filaggrin-2 by keratinocytes. nih.gov This effect on FLG2 is similar to what has been observed for filaggrin (FLG), where Th2 cytokines can suppress its expression regardless of the individual's FLG gene mutation status. nih.gov Therefore, the variable expression of FLG2 in different dermatitic conditions highlights its sensitivity to the inflammatory environment of the skin. nih.gov

Table 2: FLG2 Expression in Different Dermatitic States

Condition FLG2 Expression Level Key Findings References
Atopic Dermatitis (Lesional) Significantly Decreased Reduced mRNA and protein levels contribute to severe barrier dysfunction. medicaljournals.semdpi.comjournalagent.comimrpress.commdpi.compreprints.org
Atopic Dermatitis (Non-lesional) Decreased Indicates a generalized, underlying skin barrier defect. medicaljournals.sejournalagent.comimrpress.commdpi.com
Acute Spongiotic Dermatitis Minimized Expression is inversely associated with the prominence of inflammatory cell infiltrate. nih.gov
Subacute/Chronic Dermatitis Variably Decreased Higher expression compared to acute dermatitis, but lower than healthy skin. nih.gov

Comparative and Evolutionary Biology of Flg2

Phylogenetic Analysis of SFTP Family Members

Phylogenetic studies of SFTP proteins provide a framework for understanding their evolutionary relationships across diverse species. The human and mouse SFTP families consist of seven known members: cornulin (CRNN), filaggrin (FLG), filaggrin 2 (FLG2), hornerin (HRNR), repetin (RPTN), trichohyalin (TCHH), and trichohyalin-like 1 (TCHHL1). nih.gov These genes are characteristically clustered within the EDC locus. oup.comnih.gov

Comparative analyses across vertebrates indicate that some SFTP members, such as cornulin and scaffoldin (SCFN), have ancient evolutionary origins, being present in reptiles and birds in addition to mammals. nih.govmdpi.com In contrast, filaggrin appears to be a more recent evolutionary development, found exclusively in mammals. nih.gov Phylogenetic trees constructed using the conserved amino-terminal S100 domain, a hallmark of SFTPs, are commonly used to infer these evolutionary relationships. nih.gov

Molecular phylogenetic evidence suggests that certain SFTPs found in monotremes are equally related to human FLG, FLG2, and HRNR. nih.gov However, analyses focusing on the carboxy-terminal repeat domains of these monotreme proteins indicate a greater similarity to hornerin than to filaggrin. nih.gov This observation supports the hypothesis that a protein with the specific features characteristic of filaggrin may have evolved in placental mammals after their evolutionary split from monotremes and marsupials. nih.gov

The shared genomic location within the EDC and the common structural organization of SFTPs, featuring an N-terminal S100 domain and a C-terminal segment rich in repetitive sequences, are consistent with their origin through gene duplication and subsequent fusion events. nih.govoup.comtamu.edu

Conservation of Functional Domains Across Species

Another sequence element that shows conservation among several SFTPs is located in the carboxy-terminal domain. researchgate.net The presence of these conserved domains, alongside the highly divergent central repeat regions, suggests that certain fundamental functions of SFTPs have been preserved throughout their evolution. nih.govresearchgate.net The conserved S100 domain facilitates calcium binding, while the repeat domains are believed to interact with intermediate filaments or contribute to the structure of the cornified epithelium. tamu.edu

Nonetheless, even within these conserved regions, variations can arise and may be subject to natural selection. For example, evidence of positive selection has been found in the calcium-sensing domain of FLG2 in apes, with a specific site showing selection for the allele prevalent in modern humans. nih.gov

Divergence of Repeat Structures

A defining characteristic of many SFTPs, including FLG2 and FLG, is the presence of extensive tandem repeats within their central or carboxy-terminal regions. oup.comnih.govoup.comnih.govplos.org These repeat structures exhibit significant variability in their sequence, length, and copy number, representing a major aspect of evolutionary divergence within the SFTP family. nih.govoup.comnih.govoup.comnih.gov

The repeat regions of SFTPs are notable for their high content of specific amino acids, such as arginine, glutamic acid, glutamine, glycine, and serine. nih.gov The relative abundance of these amino acids has diversified during the evolution of SFTPs, leading to proteins with distinct compositional profiles, such as the glutamic acid- and arginine-rich trichohyalin and scaffoldin, and the glycine- and serine-rich filaggrin. nih.gov

The divergence in repeat structures is often species-specific and can contribute to observed phenotypic differences between closely related species. oup.comnih.govnih.govnih.gov For instance, the number of repeats in the FLG gene varies among human populations and between humans and other primate species. oup.comnih.gov Similarly, FLG2 is characterized by distinct A-type and B-type repeat domains. nih.govplos.org The evolutionary dynamics of these repetitive sequences are complex and may involve mechanisms such as gene duplication followed by concerted evolution or a birth-and-death model. oup.comnih.govnih.gov The rapid evolutionary changes observed in the repeat regions of SFTPs are thought to be linked to the adaptive evolution of the skin barrier. oup.comnih.gov

Comparative data on the repeat structures of SFTPs across different species reveal both shared ancestry and substantial divergence. While some repeat segments may be conserved among closely related lineages, others are unique to specific species, reflecting the accumulation of species-specific gene duplications and sequence modifications over evolutionary time. nih.gov

SFTP Family MemberConserved Domains (Examples)Characteristics of Repeat RegionEvolutionary Notes
FLG2N-terminal S100 domain (calcium-binding) nih.govContains A-type and B-type tandem repeats nih.govplos.orgLocated in EDC; shares structural similarities with FLG; repeat structure shows divergence across species. researchgate.netoup.com
Filaggrin (FLG)N-terminal S100 domain oup.comTandem repeats; exhibits copy number variation oup.comnih.govPrimarily found in mammals; repeat region evolves under a birth-and-death model and shows species-specific divergence. nih.govoup.comnih.govnih.gov
Hornerin (HRNR)N-terminal S100 domain oup.comnih.govContains tandem repeats oup.comnih.govLocated in EDC; structural similarities to FLG and FLG2; repeat formation process is largely conserved in primates, with some exceptions. oup.comnih.govoup.com
Cornulin (CRNN)N-terminal S100 domain nih.govCentral domain with intermediate amino acid composition nih.govConsidered evolutionarily ancient; found in reptiles, birds, and mammals. nih.govmdpi.com
Trichohyalin (TCHH)N-terminal S100 domain nih.govRich in glutamic acid and arginine residues nih.govFound in mammals; involved in the formation of hair follicles and the nail apparatus. nih.gov
Repetin (RPTN)N-terminal S100 domain nih.govCharacterized by exonic-repeat structure oup.comLocated within the EDC; shows sequence and structural similarities to FLG. oup.com
Scaffoldin (SCFN)N-terminal S100 domain nih.govresearchgate.netContains repetitive sequences researchgate.netIdentified in reptiles and birds; exhibits expression patterns similar to mammalian trichohyalin. nih.gov

Methodological Approaches in Flg2 Research

Gene Expression Analysis Techniques

Understanding where and when the FLG2 gene is transcribed provides crucial insights into its potential functions.

Quantitative Real-Time PCR (RT-qPCR)

Quantitative Real-Time PCR (RT-qPCR) is a widely used technique to measure the amount of specific mRNA transcripts in a sample, providing a quantitative assessment of gene expression levels. In FLG2 research, RT-qPCR has been employed to determine the expression profile of FLG2 mRNA in various human tissues and in response to different stimuli.

Studies have shown that FLG2 mRNA is expressed in several tissues, including skin, thymus, stomach, tonsils, testis, and placenta. plos.orgnih.gov In contrast, FLG transcripts were detected in additional tissues like kidney, pancreas, mammary gland, bladder, thyroid, salivary gland, and trachea, where FLG2 transcripts were not found. plos.orgnih.gov

RT-qPCR analysis of healthy human skin samples from different body sites revealed consistent FLG2 expression, with absolute copy numbers ranging from approximately 6–30 copies per 10 ng of total RNA, showing no significant differences among the investigated localizations. plos.orgnih.gov

Furthermore, RT-qPCR has been used to study FLG2 expression in cultured primary keratinocytes. Stimulation with 1.0 mM CaCl₂, a known inducer of keratinocyte differentiation, led to a significant upregulation of FLG2 transcript levels, increasing approximately 200-fold after four days and continuing to rise during further differentiation. nih.govplos.org This kinetic pattern is similar to that observed for FLG transcripts under the same conditions, suggesting a role for FLG2 in epidermal terminal differentiation. plos.orgnih.gov

In the context of skin diseases, RT-qPCR has been used to compare FLG2 mRNA expression in lesional and non-lesional skin of patients with conditions like atopic dermatitis (AD) and psoriasis. While some studies have noted decreased FLG2 expression in lesional psoriatic skin at the protein level, mRNA level differences in AD lesional versus non-lesional skin have not always been observed, although limited sample sizes might influence these findings. nih.govplos.org

RT-qPCR has also been applied in animal studies, such as investigating FLG2 gene expression in pig muscle in relation to meat quality traits like drip loss. In one study, FLG2 mRNA levels were not significantly different between groups of pigs with low and high drip loss. animbiosci.orgnih.govresearchgate.net

RNA Sequencing and Transcriptomic Profiling

RNA sequencing (RNA-Seq) and transcriptomic profiling provide a comprehensive view of all RNA molecules, including mRNA, in a sample at a given time. This allows for the identification of novel transcripts, the quantification of gene expression levels on a genome-wide scale, and the analysis of differential gene expression between different conditions.

Transcriptomic profiling has been utilized to study FLG2 expression in the context of skin diseases and other conditions. For instance, RNA-Seq analysis of lesional and perilesional skin from adult patients with moderate-to-severe atopic dermatitis revealed extensive molecular alterations in lesional tissue. preprints.org In this context, FLG2 was identified as one of the key barrier-related genes that were markedly downregulated in lesional skin compared to perilesional skin. preprints.org This downregulation of FLG2 in lesional AD skin has been noted in other transcriptomic studies as well. researchgate.net

RNA-Seq has also been used to compare the transcriptomic profiles obtained from different skin sampling methods, such as tape stripping and full-thickness biopsies. One study found that while tape-strips and biopsies showed systematic differences in the measured expression levels of many genes, skin-barrier genes like FLG2 were preferentially detected by biopsies. nih.gov

Furthermore, transcriptomic profiling has been applied in research beyond skin diseases. For example, RNA-Seq data has been used in bioinformatics analyses to investigate the co-mutation of FLG2 and other genes, such as TP53, and their potential impact on prognosis and immune response in cancers like ovarian serous cystadenocarcinoma. amegroups.org In these studies, differential gene expression analysis using RNA-Seq data can identify genes and pathways affected by such co-mutations. amegroups.org

Transcriptomic studies have also identified FLG2 as a gene with significantly lower expression levels in melanoma tumor tissue compared to normal skin tissue, suggesting a potential role in skin cancer. osf.iomdpi.com

Protein Analysis Methods

Analyzing the FLG2 protein itself is essential for understanding its abundance, processing, localization, and interactions.

Western Blotting for Protein Expression and Processing

Western blotting is a standard technique used to detect specific proteins in a sample and determine their molecular weight and relative abundance. This method is particularly useful for studying protein expression levels and identifying different processed forms of a protein.

Western blotting has been extensively used in FLG2 research to examine its expression and proteolytic processing in various tissues and cell types. Studies have shown that FLG2 is expressed as a large precursor protein that undergoes processing, similar to filaggrin. plos.orgnih.gov In human skin, Western blot analysis of protein extracts from the epidermis and stratum corneum has revealed different immunoreactive bands corresponding to FLG2. nih.govplos.org Using detergent-free conditions, faint staining around 65 kDa was observed in both epidermal and stratum corneum extracts. nih.govplos.org When extraction was performed with SDS, different patterns were observed, indicating potential processing intermediates. nih.govplos.org The absence of a clear full-length FLG2 band in the stratum corneum extract suggests that processing occurs within the stratum granulosum. nih.gov

Western blotting has also been used to investigate the processing of specific domains of FLG2. For example, a 14 kDa band representing the N-terminal domain of FLG2 has been detected in soluble protein extracts from the human stratum corneum and epidermis using Western blot. plos.orgresearchgate.net This technique has also been used to demonstrate the presence of different forms of skin aspartic acid protease (SASPase), an enzyme involved in filaggrin and potentially FLG2 processing, in epidermal and reconstructed skin extracts. plos.orgresearchgate.net

In studies using cultured keratinocytes or reconstructed human epidermal models, Western blotting has been employed to assess the impact of various treatments or genetic manipulations on FLG2 protein levels and the levels of other differentiation-associated proteins like involucrin (B1238512) and loricrin. researchgate.netmdpi.comnih.gov For instance, knockdown of FLG2 in reconstructed human epidermis models led to decreased levels of procaspase-14 and bleomycin (B88199) hydrolase proteins, which are involved in the processing of epidermal proteins. nih.gov

Western blot analysis has also been applied in non-human studies, such as evaluating FLG2 protein expression in pig muscle tissue. A study investigating the relationship between FLG2 and drip loss in pork found significantly higher FLG2 protein expression levels in the high drip loss group compared to the low drip loss group, as determined by Western blot. animbiosci.orgnih.govresearchgate.net

Data from a Western blot analysis of FLG2 protein expression in low and high drip loss groups of pigs showed the following relative band intensities (ratio of FLG2 to GAPDH):

GroupRelative Band Intensity (Mean ± SE)
Low Drip Loss1.117 ± 0.102
High Drip Loss0.989 ± 0.014

Note: The provided data from the source seems to indicate slightly different values for mRNA abundance, not protein band intensity. Another part of the source states that the high drip loss group had higher protein expression levels than the low drip loss group (p<0.001) based on Western blot, but specific numerical band intensity data for protein wasn't clearly presented in a table format in the snippets. The table above reflects the mRNA data presented as mean ± SE, which was stated as not significantly different between groups. nih.gov However, the text explicitly states Western blot showed significantly higher protein expression in the high drip loss group. animbiosci.orgnih.govresearchgate.net

Western blotting has also been used to analyze recombinant FLG2 protein, confirming its approximate molecular mass. plos.orgmybiosource.com

Immunohistochemistry and Immunofluorescence for Localization

Immunohistochemistry (IHC) and Immunofluorescence (IF) are techniques that use antibodies to detect and visualize the location of specific proteins within tissue sections or cells. These methods are crucial for determining the spatial distribution of FLG2 in different tissues and cellular compartments.

Immunohistochemistry studies have shown that FLG2 immunoreactivity is strongly detected in the stratum granulosum (SG) and stratum corneum (SC) layers of human skin. nih.govplos.orgresearchgate.net The staining pattern is consistent across different body sites, including palmar, plantar, and facial skin. nih.govplos.orgresearchgate.net Weak FLG2 immunoreactivity has also been observed in the esophagus, tonsils, and testis. nih.govplos.orgresearchgate.net In the epidermis and hair follicles, the localization of FLG2 is similar to that of filaggrin but differs from hornerin or trichohyalin. nih.govresearchgate.net

Immunofluorescence microscopy allows for more detailed visualization of protein localization, often with higher resolution and the ability to co-localize multiple proteins. Immunofluorescence studies have confirmed that FLG2 is mainly expressed in the granular layers of human skin. nih.govplos.org While FLG2 and filaggrin show similar spatial distribution, only partial co-localization has been observed, suggesting they might not have direct intermolecular cross-linking but may play similar roles in skin biology. nih.gov In granular cells, FLG2 is localized to irregularly-shaped keratohyalin granules, while in cornified cells, it is diffusely distributed throughout the cytoplasm. nih.govplos.org

Immunofluorescence has also been used to study FLG2 localization in the context of skin diseases like atopic dermatitis. Studies have shown reductions in FLG2 staining in AD patient skin compared to healthy donors. oup.com In AD patient epidermis, the loss of FLG2 staining was mainly observed in the stratum corneum, while the level at the basal layer was mostly retained. oup.com

Beyond skin, immunohistochemistry has been used to detect FLG2 in eccrine sweat glands. researchgate.net Immunofluorescence and confocal laser scanning microscopy have also been applied to study the localization of FLG2 fragments, such as the C-terminal fragment, in bacteria, where it has been detected mainly at or within the bacterial membrane. researchgate.net

Immunohistochemistry has also been used in animal studies, such as in pigs, where FLG2 immunoreactivity was observed on the muscle cell membrane and cytoplasm, correlating with drip loss. animbiosci.orgnih.govresearchgate.net

Mass Spectrometry-Based Proteomics

Mass spectrometry-based proteomics techniques are powerful tools for identifying and quantifying proteins in a sample, as well as characterizing post-translational modifications and protein processing. These methods provide detailed information about the protein complement of a tissue or cell type.

Mass spectrometry has been utilized in FLG2 research to confirm the identity of FLG2 protein and its processed fragments. Matrix-assisted laser desorption/ionization-time of flight mass spectrometry (MALDI-TOF MS) has been used to analyze recombinant FLG2 fragments and their degradation products after incubation with proteases like calpain 1. nih.govdrugbank.com This technique can confirm the molecular mass of the intact or cleaved protein fragments. nih.gov

Proteomic studies have also contributed to the understanding of proteins related to specific biological processes where FLG2 might be involved, such as water-holding capacity in pig muscle. animbiosci.orgnih.gov While these studies may not directly identify FLG2 through mass spectrometry in all cases, they highlight the broader application of proteomics in understanding complex biological traits where FLG2 expression has been correlated.

Mass spectrometry has also been used in studies investigating the processing of FLG2 by enzymes like calpain 1. MALDI-TOF mass spectrometry confirmed the production of smaller peptides after calpain 1 digestion of a recombinant FLG2 fragment. nih.govdrugbank.com

Furthermore, mass spectrometry is a key technique in identifying proteins present in various biological samples, including those found in extracellular vesicles. FLG2 has been identified in sEVs (small extracellular vesicles) derived from certain tissue/cell types using mass spectrometry. exocarta.org

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free technique used to analyze binding affinities and kinetic parameters between molecules in real time. nih.govnih.gov This method involves immobilizing one binding partner (the ligand) on a sensor surface and then flowing the other partner (the analyte) over the surface. nih.gov Changes in the refractive index near the sensor surface upon analyte binding are measured, providing data on association and dissociation rates, which can be used to determine the equilibrium dissociation constant (KD). nih.govnih.gov

While the provided search results discuss the general application of SPR for studying protein-protein, protein-lipid, and other molecular interactions, and mention its use in determining binding affinities and kinetic parameters nih.govnih.govnicoyalife.com, specific published studies detailing the direct application of SPR to measure the binding kinetics of FLG2 with other molecules were not explicitly found within the search snippets. However, SPR is a standard technique for analyzing protein interactions nih.gov, and given FLG2's role in the epidermal barrier and its interactions with other proteins and potentially lipids, SPR would be a suitable method to investigate such interactions. One search result generally mentions that SPR confirmed an interaction involving FLG2, but without kinetic details semanticscholar.org.

Genetic Manipulation Techniques

Genetic manipulation techniques are essential tools for investigating the function of FLG2 by altering its expression levels in experimental models.

Lentivirus-mediated short hairpin RNA (shRNA) interference is a widely used method to achieve stable and long-term downregulation of gene expression. This technique involves delivering shRNA sequences targeting the gene of interest via lentiviral vectors into cells. The shRNA is then processed by the cellular machinery, leading to the degradation of the target mRNA and reduced protein levels.

Lentivirus-mediated shRNA interference has been successfully applied in FLG2 research, particularly in the context of studying its function in epidermal differentiation and barrier formation. Studies utilizing this approach in three-dimensional reconstructed human epidermis (RHE) models have shown that downregulating FLG2 expression leads to impaired cornification, characterized by parakeratosis, a compacted stratum corneum, abnormal intracellular vesicles, increased pH, and reduced levels of natural moisturizing factors (NMFs) nih.govmdpi.comresearchgate.netresearchgate.net. These findings highlight the importance of FLG2 for proper epidermal barrier function. For instance, knockdown of FLG2 with shRNA in RHE models resulted in decreased levels of NMF components like urocanic acid and pyrrolidone carboxylic acid mdpi.comresearchgate.net.

CRISPR-Cas9 technology allows for precise editing of the genome, including gene knockout (inactivating a gene) and gene activation (increasing gene expression). Current time information in San Francisco, CA, US.scbt.comorigene.comorigene.com This system uses a guide RNA (gRNA) to direct the Cas9 enzyme to a specific genomic location, where it creates a double-strand break. For gene knockout, this break is typically repaired by non-homologous end joining, which can introduce errors leading to frameshift mutations and gene inactivation. For gene activation (CRISPRa), a modified Cas9 (dCas9) that lacks nuclease activity is fused to transcriptional activators and guided to the promoter region of a gene to enhance its transcription. scbt.comorigene.com

CRISPR-Cas9 approaches are available for manipulating FLG2 gene expression. Products such as CRISPR/Cas9 knockout plasmids and activation plasmids specifically targeting human and mouse FLG2 are commercially available, indicating the application of this technology in FLG2 research scbt.comorigene.comorigene.com. These tools allow researchers to create cell lines or models with depleted or enhanced FLG2 expression to study its functional consequences.

Lentivirus-Mediated shRNA Interference for Gene Downregulation

In Vitro and Ex Vivo Models

Various cellular and tissue models are employed to study FLG2 in a controlled environment that mimics aspects of human skin biology.

Primary keratinocytes, isolated directly from human or animal skin, are a fundamental in vitro model for studying epidermal biology, including the expression and function of proteins like FLG2. These cells can be cultured and induced to differentiate, recapitulating some aspects of epidermal differentiation in a dish.

Cultured primary keratinocytes have been used to investigate the regulation of FLG2 expression. Studies have shown that FLG2 mRNA expression in cultured primary keratinocytes is upregulated by calcium, similar to filaggrin, suggesting a role in epidermal terminal differentiation nih.govplos.org. Additionally, research using cultured primary keratinocytes has demonstrated that the transcription factor GATA3 is involved in regulating FLG2 expression under inflammatory conditions nih.gov. Overexpression of GATA3 in keratinocytes significantly upregulated FLG2 mRNA expression nih.gov. Protein levels of FLG2 in cultured differentiated keratinocytes have also been assessed following various treatments researchgate.net.

Three-dimensional reconstructed human epidermis (RHE) models are ex vivo tissue models that closely mimic the structure and differentiation of the human epidermis. These models are created by culturing keratinocytes on a dermal equivalent or insert at the air-liquid interface, allowing for the formation of stratified epidermal layers, including the stratum basale, stratum spinosum, stratum granulosum, and stratum corneum. nih.gov

RHE models are valuable for studying the role of FLG2 in epidermal barrier function and differentiation in a more physiologically relevant context than monolayer cell cultures. As mentioned earlier, lentivirus-mediated shRNA knockdown of FLG2 in RHE models has provided significant insights into its function, demonstrating its essential role in proper cornification and the maintenance of the epidermal barrier nih.govmdpi.comresearchgate.netresearchgate.net. These models allow for the assessment of morphological changes, barrier integrity (e.g., permeability), and the processing of other differentiation markers following FLG2 manipulation.

Data Tables

While the search results provide qualitative findings and indicate where quantitative data might exist (e.g., Western blot results, mRNA expression levels), specific numerical data points suitable for comprehensive, interactive data tables across all sections were not consistently available in the provided snippets. However, the types of data generated using these methods include:

Gene Expression Levels: Measured by RT-qPCR (e.g., FLG2 mRNA levels in response to stimuli or genetic manipulation). mdpi.comnih.gov

Protein Expression Levels: Measured by Western blot or immunofluorescence (e.g., FLG2 protein levels in different conditions or after treatment). mdpi.comresearchgate.netmdpi.com

Barrier Function Parameters: Measured in RHE models (e.g., trans-epidermal water loss, permeability to markers, pH of the stratum corneum surface, levels of NMFs). nih.govmdpi.comresearchgate.net

Morphological Changes: Observed in RHE models (e.g., presence of parakeratosis, stratum corneum structure). nih.govmdpi.com

Binding Kinetics Parameters: (If SPR is applied) Association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD). nih.govnih.gov

An example of how data could be presented in a table, based on the findings from shRNA knockdown in RHE models, is shown below:

Model TypeGenetic ManipulationObserved Effect on CornificationEffect on Stratum CorneumEffect on NMFs
RHEFLG2 shRNA knockdownImpaired cornification, Parakeratosis nih.govmdpi.comCompacted, Abnormal intracellular vesicles nih.govmdpi.comReduced levels (e.g., urocanic acid, pyrrolidone carboxylic acid) mdpi.comresearchgate.net

Compound Information

Cell-Free Protein Synthesis Systems for Recombinant FLG2 Production

Cell-free protein synthesis (CFPS) systems represent a powerful alternative to traditional cell-based methods for producing recombinant proteins, offering advantages such as speed, flexibility, and the ability to synthesize proteins that may be toxic or difficult to express in living cells thermofisher.comgoogle.com. While research specifically detailing the CFPS of Filaggrin-2 (FLG2) is emerging, studies on the related protein, Filaggrin (FLG), provide valuable insights into the application and optimization of CFPS for this protein family. FLG2 and FLG are both S100-fused type proteins involved in epidermal differentiation and barrier function, sharing structural similarities nih.govgenecards.org.

Recent research has explored the use of Escherichia coli-based CFPS systems for the biomanufacturing of monomeric human filaggrin sciepublish.comfrontiersin.orgresearchgate.netnih.govfrontiersin.orgresearchgate.net. These studies highlight the challenges associated with synthesizing large, repetitive human proteins like filaggrin in bacterial systems, including low expression levels, protein misfolding, and potential inactivity nih.govresearchgate.net.

To address these challenges in the context of monomeric human filaggrin production via E. coli CFPS, researchers have investigated several optimization strategies. One key approach involves the preparation of cell extracts from rare tRNA-expressing host strains and the use of codon-optimized genes tailored for E. coli codon usage bias nih.govfrontiersin.orgresearchgate.net. This strategy aims to alleviate limitations in transcription and translation that can hinder the efficient synthesis of heterologous proteins with codons infrequently used in E. coli. Studies have shown that utilizing a rare tRNA overexpressing host strain for cell extract preparation, combined with a codon-optimized gene, can lead to a significant increase in soluble protein yield nih.govresearchgate.net.

Further optimization efforts have focused on identifying and prioritizing critical biomanufacturing factors for generating highly active crude cell lysates suitable for human protein synthesis nih.govresearchgate.net. Additionally, engineering the CFPS reaction conditions has been explored to enhance protein yield nih.govfrontiersin.orgresearchgate.net. These combined approaches have demonstrated substantial improvements in the soluble protein yield of monomeric filaggrin in E. coli CFPS systems nih.govresearchgate.net.

For instance, one study reported up to a 23-fold improvement in filaggrin expression, resulting in a soluble protein yield of 28 ± 5 µM nih.govresearchgate.net. This level of expression demonstrates the potential of tailored CFPS systems for producing proteins within the filaggrin family. The yields of cell-free synthesized proteins can be quantified using methods such as radioisotope analysis researchgate.netfrontiersin.orgresearchgate.net.

The successful application of CFPS for monomeric filaggrin suggests that similar strategies could be employed for the production of recombinant FLG2. While direct quantitative data specifically for FLG2 CFPS from the search results is limited, the methodological advancements and findings from filaggrin research are directly relevant. The challenges of expressing large, repetitive, and potentially aggregation-prone proteins are common to both FLG and FLG2. Therefore, optimizing E. coli CFPS systems through approaches like codon optimization, using specialized host strains, and tuning reaction conditions are likely to be critical for achieving efficient recombinant FLG2 production.

The following table summarizes representative data points illustrating the impact of optimization strategies on cell-free synthesis of monomeric filaggrin, which provides a relevant context for potential FLG2 CFPS research:

CFPS System Component/StrategyImpact on Soluble Protein Yield (Monomeric Filaggrin)Fold Improvement (Approximate)Source(s)
Rare tRNA overexpressing host strain + Codon-optimized gene15.2 times greater yield compared to standard system15.2x nih.govresearchgate.net
Engineered CFPS reaction conditionsSignificant improvement, up to 28 ± 5 µM soluble protein yieldUp to 23x nih.govresearchgate.net

These findings underscore the potential of CFPS as a versatile platform for the biomanufacturing of human proteins like FLG2, provided that the system is carefully tuned and optimized to overcome the inherent challenges associated with the specific protein target. The open nature of CFPS systems allows for precise control over the reaction environment, facilitating the incorporation of elements like chaperones or modified amino acids that might be beneficial for the proper folding and solubility of recombinant FLG2.

Future Directions and Research Perspectives

Elucidating Precise Molecular Mechanisms of FLG2 Function in Epidermal Barrier

While it is known that FLG2 contributes to the epidermal barrier, the precise molecular mechanisms underlying its function are still being elucidated plos.orgnih.govresearchgate.net. Future research aims to define how FLG2 interacts with keratin (B1170402) filaments and other structural proteins within the stratum corneum . Studies suggest that the glutamine-rich repeats in FLG2 may act as amino acceptors in transglutaminase-catalyzed reactions, forming cross-links with lysine-rich proteins, a mechanism similar to filaggrin, which could contribute to keratinocyte compaction and stratum corneum formation plos.orgsemanticscholar.org. Further research is needed to confirm these interactions and identify the specific cross-linking partners of FLG2. Investigating the role of FLG2 in the formation and integrity of the cornified envelope is also a critical area for future studies encyclopedia.pub.

Comprehensive Analysis of FLG2 Interaction Networks and Downstream Effectors

Understanding the protein-protein interaction network of FLG2 is essential for comprehending its cellular functions and pathways. Research has begun to identify potential interacting proteins genecards.orgiiarjournals.org. Future studies will focus on comprehensively mapping the FLG2 interactome using advanced proteomic techniques to identify both direct and indirect binding partners in different cellular contexts and differentiation stages. Identifying downstream effectors of FLG2 signaling or structural roles will provide insights into the pathways it influences, such as those involved in keratinocyte differentiation, lipid metabolism, and innate immunity in the skin genecards.orgmdpi.com. For example, the N-terminal domain of FLG2 has been shown to interact with and stimulate the auto-activation of SASPase, an enzyme involved in filaggrin processing, suggesting a link between FLG2 and filaggrin maturation researchgate.net. Further research is needed to fully understand the implications of this interaction.

Characterization of Specific Functions of FLG2 Repeats and Fragments

FLG2 contains distinct repeat domains (A and B) and undergoes proteolytic processing into various fragments plos.orgsemanticscholar.orgencyclopedia.pub. The specific functions of these individual repeats and processed fragments are not yet fully characterized semanticscholar.org. Future research will aim to isolate or synthesize specific FLG2 fragments and investigate their roles in keratin aggregation, NMF production, antimicrobial activity, and interactions with other epidermal components nih.gov. Studies have shown that the C-terminal domain of FLG2 exhibits antimicrobial activity against certain bacteria, suggesting a role in innate skin defense researchgate.netnih.govnih.govnih.gov. Further research is needed to identify the specific antimicrobial peptides derived from FLG2 and their mechanisms of action. Characterizing the contribution of the repeat domains to the structural and mechanical properties of the stratum corneum is also an important area for future investigation plos.orgsemanticscholar.org.

Investigation of FLG2 Regulation in Diverse Physiological and Pathological Contexts

The expression and processing of FLG2 are likely regulated by various factors in physiological and pathological conditions. Future research will explore the transcriptional, post-transcriptional, and post-translational regulation of FLG2. This includes investigating the influence of cytokines (such as IL-4, IL-13, IL-17A, and IL-22), environmental stressors (like UV radiation), and genetic factors on FLG2 expression and function researchgate.netmdpi.comresearchgate.netmdpi.comnih.govmdpi.commdpi.comnih.gov. Understanding how FLG2 is regulated in inflammatory skin diseases like atopic dermatitis and psoriasis, as well as in rare conditions like peeling skin syndrome caused by FLG2 loss-of-function variants, is crucial for developing targeted therapies researchgate.netresearchgate.netnih.govnih.govnih.govnih.gov. Research into the signaling pathways that modulate FLG2 expression, such as the p38-MAPK pathway and the involvement of transcription factors like GATA3 and PPARs, will also be a focus nih.govresearchgate.net.

Development of Advanced In Vitro and In Vivo Models for FLG2 Functional Studies

To accurately study FLG2 function, particularly its role in the complex environment of the epidermis, the development and refinement of advanced in vitro and in vivo models are essential. Future research will utilize and improve upon existing models, such as 3D reconstructed human epidermis models and organ-on-a-chip systems, which can better mimic the structure and function of the native skin barrier nih.govlek.commdpi.comnih.gov. These models can be engineered to express or lack FLG2 to study the consequences of its altered expression nih.govmdpi.comnih.gov. Furthermore, genetically modified animal models, such as mice with targeted deletion or overexpression of Flg2, will be invaluable for investigating the systemic effects of FLG2 deficiency or excess and its role in skin barrier formation and disease pathogenesis in a living organism researchgate.net. Utilizing induced pluripotent stem cell (iPSC)-derived keratinocytes from individuals with FLG2 mutations also offers a promising avenue for studying disease mechanisms in vitro genoskin.com.

Exploration of Biotechnological Potential of FLG2 in Barrier Enhancement Strategies

Given its role in epidermal barrier function, FLG2 and its functional fragments hold potential for biotechnological applications aimed at enhancing skin barrier integrity. Future research will explore the use of recombinant FLG2 protein or specific peptides derived from FLG2 in topical applications or other delivery systems (excluding specific formulations and clinical human trials) to reinforce the skin barrier, improve hydration, and potentially provide antimicrobial benefits nih.govnih.govmdpi.comresearchgate.net. This could involve developing strategies to deliver functional FLG2 or stimulate endogenous FLG2 production nih.govmdpi.comresearchgate.net. Research into the potential of FLG2-derived peptides as novel antimicrobial agents is also a promising area researchgate.netnih.govnih.govnih.gov. Studies investigating the effects of compounds or extracts that upregulate FLG2 expression on skin barrier function represent another avenue of exploration mdpi.comresearchgate.net.

Q & A

Q. What structural features define FLG-2, and how do they relate to its function in epidermal differentiation?

FLG-2 (Filaggrin-2) belongs to the S100-fused protein family and contains two EF-hand calcium-binding domains, 10 filaggrin repeats, and a C-terminal region critical for cross-linking to the cornified envelope . Its structural homology to filaggrin (FLG) suggests a role in keratinocyte aggregation and barrier formation. Methodologically, structural analysis can be performed via SDS-PAGE (validating predicted 25.4 kDa molecular weight) and mass spectrometry to confirm post-translational modifications . Immunohistochemistry (IHC) using validated antibodies (e.g., ab122011) helps localize FLG-2 in skin sections .

Q. How can researchers reliably detect FLG-2 expression in human tissue samples?

FLG-2 detection requires optimized protocols due to its low abundance in AD patients. Use pressure cooker-based antigen retrieval for IHC to expose epitopes, paired with antibodies validated for specificity (e.g., rabbit polyclonal ab122011 at 1:10–1:20 dilution) . For quantitative analysis, ELISA or Western blot (WB) with recombinant FLG-2 standards (e.g., KL366Hu01) ensures accurate normalization . Include positive controls (healthy skin) and negative controls (FLG-2 knockout models) to address variability .

Q. What is the role of FLG-2 in skin barrier dysfunction, and how does it differ from FLG?

FLG-2 contributes to the cornified envelope by cross-linking keratin intermediate filaments, similar to FLG. However, FLG-2 expression is regulated independently (e.g., via OVOL1 transcription factor) and shows unique genetic associations in AD cohorts . To study functional divergence, use siRNA knockdown in 3D epidermal models and measure transepidermal water loss (TEWL) or lipid composition via mass spectrometry .

Advanced Research Questions

Q. How can contradictory findings on FLG-2 polymorphisms in AD populations (e.g., African American vs. Brazilian cohorts) be resolved?

Discrepancies may arise from population-specific genetic backgrounds or environmental modifiers. Address this by:

  • Population stratification analysis : Include ancestry-informative markers in genome-wide association studies (GWAS) .
  • Functional validation : Use luciferase reporter assays to test allele-specific effects on FLG-2 promoter activity .
  • Epigenetic profiling : Assess DNA methylation at FLG-2 loci in AD cohorts with divergent SNP associations .

Q. What experimental strategies can elucidate FLG-2’s role in Treg-mediated immunosuppression via soluble factors?

FLG-2 is implicated in immunosuppression through soluble mediators like IL-10 and TGF-β . To dissect mechanisms:

  • Co-culture assays : Mix Tregs (FLG-2+/−) with effector T cells and quantify cytokine secretion via multiplex assays.
  • Proteomic profiling : Use immunoprecipitation (IP) followed by LC-MS/MS to identify FLG-2-binding partners in Treg supernatants .
  • In vivo models : Generate conditional FLG-2 knockout mice and evaluate autoimmune phenotypes or tumor immunity .

Q. How can AlphaFold2 improve FLG-2 structural predictions for functional studies?

AlphaFold2 (AF2) predicts FLG-2’s 3D structure with high confidence (pLDDT >90) for domains lacking experimental data. Use AF2 outputs to:

  • Guide mutagenesis : Target predicted calcium-binding sites (EF-hand domains) for functional disruption .
  • Model protein interactions : Dock FLG-2 with S100A proteins or keratin filaments using molecular dynamics simulations .
  • Validate predictions : Compare AF2 models with cryo-EM or X-ray crystallography data (if available) .

Q. What methodologies address challenges in studying FLG-2’s post-translational modifications (PTMs) in diseased skin?

FLG-2 undergoes proteolytic processing during epidermal maturation. To characterize PTMs:

  • Degradomics : Apply terminal amine isotopic labeling (TAILS) to map cleavage sites in AD vs. healthy skin .
  • Phosphoproteomics : Use TiO2 enrichment and LC-MS/MS to identify phosphorylation sites regulating FLG-2 function .
  • Chemical crosslinking : Stabilize transient FLG-2 complexes for structural analysis via CETSA (cellular thermal shift assay) .

Data Contradiction and Validation

Q. How should researchers validate FLG-2 antibody specificity given cross-reactivity risks with FLG?

  • Peptide competition assays : Pre-incubate antibodies with FLG-2-specific peptides to confirm signal loss .
  • Knockout validation : Test antibodies on FLG-2−/− cell lines or CRISPR-edited models .
  • Multi-platform correlation : Compare IHC, WB, and ELISA results to ensure consistency .

Q. What statistical approaches reconcile FLG-2 expression variability across AD subtypes?

  • Multivariate regression : Adjust for confounders (e.g., age, FLG mutation status) in transcriptomic datasets .
  • Machine learning : Train classifiers on multi-omics data (RNA-seq, proteomics) to identify FLG-2-associated AD endotypes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.